molecular formula C21H21N3O2 B1264446 7-(diethylamino)-4-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one

7-(diethylamino)-4-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one

Cat. No. B1264446
M. Wt: 347.4 g/mol
InChI Key: JRUYYVYCSJCVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coumarin 30 is a member of 7-aminocoumarins. It has a role as a fluorochrome.

Scientific Research Applications

  • Fluorescent Probes and Sensing Applications :

    • It has been used in the synthesis of highly sensitive fluorescent probes for detecting chromium (Cr3+) ions in living cells. The probe showed a quick color response and significant quenching of fluorescence, which is useful for biological applications (Mani et al., 2018).
    • Additionally, it's part of a coumarin–pyrene based fluorescent probe designed for the selective detection of copper (Cu2+) ions in biological samples, showing substantial fluorescence quenching upon binding with Cu2+ (Wani et al., 2016).
  • Chemical Synthesis and Characterization :

    • The compound has been involved in the synthesis of novel derivatives with potential biological activities. For example, it was used in the synthesis of 7-(2-(benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one derivatives, showing promising atypical antipsychotic activity (Gawai et al., 2019).
  • Antimicrobial and Antioxidant Activities :

    • Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities against various microbial strains. These compounds displayed good inhibition efficacy, indicating their potential as antimicrobial agents (Padalkar et al., 2016).
  • Applications in Alzheimer's Disease Research :

    • Some derivatives have shown significant acetylcholinesterase inhibitory activity, which is relevant for Alzheimer's disease research. The compounds exhibited better activity than the standard drug donepezil, indicating potential as therapeutic agents for Alzheimer's (Amin et al., 2021).
  • Photo-Physical Properties Study :

    • The compound has been involved in studying the effects of solvent polarity on the absorption-emission properties of synthesized fluorescent derivatives. These studies are crucial for understanding the photo-physical characteristics of such compounds (Padalkar et al., 2011).
  • Cancer Research :

    • Derivatives of this compound have been synthesized and screened for their anticancer activity. Some compounds showed very good activity against different tumor cell lines, highlighting their potential in cancer research (Reddy et al., 2003).
  • Study of Molecular Structures :

    • The compound has been used in the crystal and molecular structure study of dicondensation products, providing insights into the molecular features and intermolecular binding of such compounds (Ashraf et al., 2012).

properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

7-(diethylamino)-4-(1-methylbenzimidazol-2-yl)chromen-2-one

InChI

InChI=1S/C21H21N3O2/c1-4-24(5-2)14-10-11-15-16(13-20(25)26-19(15)12-14)21-22-17-8-6-7-9-18(17)23(21)3/h6-13H,4-5H2,1-3H3

InChI Key

JRUYYVYCSJCVMP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C3=NC4=CC=CC=C4N3C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(diethylamino)-4-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one
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7-(diethylamino)-4-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one
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7-(diethylamino)-4-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one
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7-(diethylamino)-4-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one
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Reactant of Route 6
7-(diethylamino)-4-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one

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